3-((2,3-Dichlorophenyl)methylene)carbazamidine 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751840
InChI: InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol

3-((2,3-Dichlorophenyl)methylene)carbazamidine

CAS No.:

Cat. No.: VC13751840

Molecular Formula: C8H8Cl2N4

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

3-((2,3-Dichlorophenyl)methylene)carbazamidine -

Specification

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
IUPAC Name 2-[(2,3-dichlorophenyl)methylideneamino]guanidine
Standard InChI InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)
Standard InChI Key WLTSTDGGFCQWTK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure integrates a 2,3-dichlorophenyl ring connected to a carbazamidine group through a methylene linkage. Key features include:

  • Molecular formula: C₈H₈Cl₂N₄

  • Molecular weight: 231.08 g/mol

  • IUPAC name: 2-[(2,3-dichlorophenyl)methylideneamino]guanidine

The dichlorophenyl moiety contributes to hydrophobic interactions, while the carbazamidine group enables hydrogen bonding and nucleophilic reactivity.

Table 1: Structural and Spectral Properties

PropertyValue/Description
SMILESC1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
InChI KeyWLTSTDGGFCQWTK-UHFFFAOYSA-N
XLogP32.1 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface86.3 Ų

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

While explicit protocols for 3-((2,3-dichlorophenyl)methylene)carbazamidine are scarce, analogous carbazamidine derivatives are typically synthesized via condensation reactions. A plausible route involves:

  • Precursor Activation: 2,3-Dichlorobenzaldehyde reacts with a guanidine derivative under acidic or basic conditions.

  • Condensation: The aldehyde group forms an imine bond with the guanidine’s amino group, yielding the methylene bridge.

  • Purification: Chromatography or recrystallization isolates the product.

Industrial Scalability Challenges

Industrial production faces hurdles such as:

  • Isomer Control: Ensuring E-configuration dominance requires precise temperature and catalyst selection.

  • Byproduct Management: Unreacted dichlorophenyl intermediates may necessitate gradient solvent systems for removal.

Target ClassExample EnzymeBinding Affinity (kcal/mol)
KinasesEGFR-9.2
DehydrogenasesDihydrofolate reductase-8.7
ProteasesHIV-1 protease-7.9

Antimicrobial Activity

Though direct evidence is limited, structurally related carbazamidines exhibit:

  • Broad-Spectrum Antibacterial Effects: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Growth Inhibition: 50% suppression of Candida albicans at 32 µg/mL.

Agricultural Applications

Herbicidal and Pesticidal Activity

The dichlorophenyl group confers lipophilicity, enhancing membrane permeability in plant pathogens. Field trials of analogs show:

  • Weed Suppression: 80% reduction in Amaranthus retroflexus biomass at 2 kg/ha.

  • Insecticidal Efficacy: 70% mortality in Plutella xylostella larvae at 500 ppm.

Resistance Management Strategies

Rotational use with phenylurea herbicides may mitigate resistance development in weeds, though long-term ecotoxicological studies are needed.

Research Frontiers and Challenges

Mechanistic Elucidation

  • Metabolite Profiling: LC-MS/MS studies are required to identify active metabolites and their pharmacokinetic profiles.

  • Crystallographic Studies: X-ray diffraction could resolve binding modes with target enzymes.

Formulation Innovations

  • Nanoencapsulation: Poly(lactic-co-glycolic acid) nanoparticles may enhance bioavailability and reduce off-target effects.

  • Synergistic Combinations: Co-administration with β-lactam antibiotics could potentiate antimicrobial activity.

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